molecular formula C22H24N2O5 B2986952 N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide CAS No. 872609-28-4

N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2986952
CAS No.: 872609-28-4
M. Wt: 396.443
InChI Key: RQOBOBPMWJAZPN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a 2,5-dimethoxyphenyl substituent and a 3-methylbutanamido side chain. The benzofuran core provides rigidity and aromaticity, while the methoxy and amide groups may enhance solubility and binding interactions via hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13(2)11-19(25)24-20-15-7-5-6-8-17(15)29-21(20)22(26)23-16-12-14(27-3)9-10-18(16)28-4/h5-10,12-13H,11H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBOBPMWJAZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C21H27N3O4
  • Molecular Weight : 373.46 g/mol
  • CAS Number : 553-86-6

The structure features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Antinociceptive Activity

Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. For instance, a related compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran (BMDB), demonstrated an antinociceptive effect that was 15 to 100 times more potent than common analgesics like aspirin and acetaminophen, although less potent than morphine . This suggests that this compound may share similar mechanisms of action.

Anti-inflammatory Effects

Compounds with a benzofuran structure have shown promise in reducing inflammation. The anti-inflammatory activity can be attributed to their ability to inhibit pro-inflammatory cytokines and mediators. Studies on related benzofuran derivatives suggest that they can modulate the immune response effectively .

Chitin Synthesis Inhibition

Recent investigations into the structure-activity relationship (SAR) of benzofuran derivatives revealed their potential as chitin synthesis inhibitors in pests such as Chilo suppressalis. The inhibition of chitin synthesis is crucial for pest control in agricultural settings, indicating that this compound might possess similar insecticidal properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Opioid Receptor Modulation : Similar compounds have been shown to interact with opioid receptors, leading to pain relief.
  • Inhibition of Pro-inflammatory Pathways : By suppressing the expression of cyclooxygenase enzymes and cytokines, these compounds can reduce inflammation.
  • Chitinase Inhibition : The ability to inhibit chitin synthesis directly impacts the growth and survival of certain insect species.

Case Studies

StudyCompoundFindings
BMDB15-100 times more potent than aspirin; effective via multiple administration routes.
IOXsSignificant inhibition of chitin synthesis in C. suppressalis; SAR analysis indicated hydrophobic substituents enhance activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Target Compound
  • Core : Benzofuran ring.
  • Substituents :
    • Carboxamide group at position 2 linked to a 2,5-dimethoxyphenyl group.
    • 3-Methylbutanamido group at position 3.
  • Molecular Formula : Estimated as C₂₄H₂₅N₂O₆ (based on structural analogs like the bromofuran derivative in , C₂₂H₁₇BrN₂O₆) .
Key Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Core: Benzamide. Substituents: 3-Methylbenzoyl group and N,O-bidentate directing group (2-amino-2-methyl-1-propanol). Key Difference: Lacks the benzofuran ring and methoxy substituents but shares an amide bond critical for metal-catalyzed C–H functionalization .

Benzothiazole-2-yl Acetamides ():

  • Examples :
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide
    • Core : Benzothiazole ring.
    • Substituents : Trifluoromethyl, dimethoxyphenyl, or diphenyl groups.
    • Key Difference : Benzothiazole core (vs. benzofuran) and trifluoromethyl groups enhance metabolic stability and lipophilicity .

3-(5-Bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide ():

  • Core : Benzofuran ring.
  • Substituents : 5-Bromofuran-2-amido group at position 3.
  • Key Difference : Bromine atom introduces electrophilic reactivity, contrasting with the methylbutanamido group’s hydrophobic bulk .

Pharmacological and Physicochemical Properties

Property Target Compound Benzothiazole Acetamides 3-(5-Bromofuran) Analog
Core Structure Benzofuran Benzothiazole Benzofuran
Key Substituents 2,5-Dimethoxyphenyl, methylbutanamido Trifluoromethyl, diphenyl 5-Bromofuran
Lipophilicity (logP)* Moderate (~3.5) High (~4.2) Moderate (~3.8)
Metabolic Stability Moderate High (due to CF₃) Low (Br may undergo dehalogenation)
Potential Applications Kinase inhibition, CNS targets Anticancer, antiviral Electrophilic probe synthesis

*Estimated using fragment-based methods (e.g., Crippen’s method).

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